molecular formula C21H21NO3S2 B15101826 (Z)-3-(2,3-dimethylphenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one

(Z)-3-(2,3-dimethylphenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B15101826
M. Wt: 399.5 g/mol
InChI Key: XPHUMGJFQSFITN-UNOMPAQXSA-N
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Description

(Z)-3-(2,3-dimethylphenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,3-dimethylphenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidinone ring. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2,3-dimethylphenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic chemistry.

Biology

Biologically, this compound is investigated for its antimicrobial and anticancer properties. Studies have shown that thiazolidinones can inhibit the growth of bacteria and cancer cells, making them promising candidates for drug development.

Medicine

In medicine, the compound’s anti-inflammatory properties are of interest. Researchers are exploring its potential as a therapeutic agent for treating inflammatory diseases and conditions.

Industry

Industrially, this compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-3-(2,3-dimethylphenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties, these compounds share a similar core structure but differ in their substituents.

    Thiazolidinones: A broader class of compounds with diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

What sets (Z)-3-(2,3-dimethylphenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one apart is its specific substituents, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H21NO3S2

Molecular Weight

399.5 g/mol

IUPAC Name

(5Z)-3-(2,3-dimethylphenyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21NO3S2/c1-5-25-17-10-9-15(11-18(17)24-4)12-19-20(23)22(21(26)27-19)16-8-6-7-13(2)14(16)3/h6-12H,5H2,1-4H3/b19-12-

InChI Key

XPHUMGJFQSFITN-UNOMPAQXSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3C)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3C)C)OC

Origin of Product

United States

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